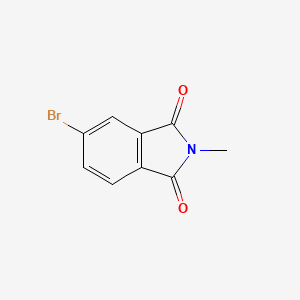

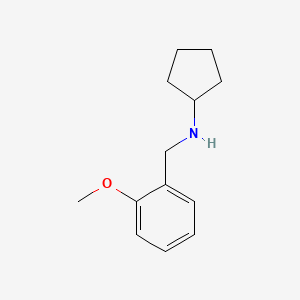

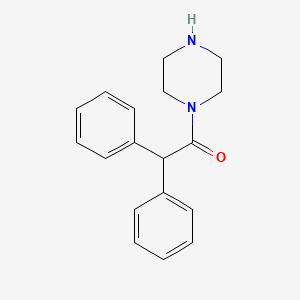

![molecular formula C17H15NO2S B1269778 Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- CAS No. 524035-97-0](/img/structure/B1269778.png)

Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to "Acetic acid, 2-[[1-(phenylmethyl)-1H-indol-3-yl]thio]-" involves complex organic synthesis techniques. For instance, a series of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and related thioacetic acids have been synthesized to investigate their superoxide scavenging activity and anti-inflammatory potential (Maxwell et al., 1984). Another study elaborates on the synthesis of indole-3-carbaldehyde derivatives, demonstrating complex synthetic routes that are potentially applicable to the target compound (Muralikrishna et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using various spectroscopic techniques. These studies reveal the importance of the indole moiety and the acetic acid component in contributing to the molecule's overall properties and reactivity. The structural characterization often involves NMR, IR, and sometimes X-ray crystallography to elucidate the precise arrangement of atoms (Dölling et al., 1993).

Chemical Reactions and Properties

The reactivity of "Acetic acid, 2-[[1-(phenylmethyl)-1H-indol-3-yl]thio]-" derivatives is influenced by the functional groups present in the molecule. These compounds participate in various chemical reactions, including Michael addition, cycloaddition, and nucleophilic substitution, depending on the reacting partners and conditions. Their chemical properties are explored in the synthesis of novel compounds with potential biological activities (Imani Shakibaei et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Such properties are determined using analytical techniques and contribute to the compound's application potential in various fields (Li et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are essential for the application of these compounds in chemical synthesis and potential pharmacological applications. Investigations into these properties help in designing molecules with desired activities and stability profiles (Kaplaushenko, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Physical-Chemical Properties

Research has explored the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, including 2-[[1-(phenylmethyl)-1H-indol-3-yl]thio]-acetic acids, for their various biological activities and potential as intermediates in chemical synthesis. These compounds demonstrate properties like analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. They are also useful in synthesizing amides, hydrazides, and bicyclic structures (Salionov, 2015).

Biological Evaluation and Antimicrobial Activity

Studies have synthesized and evaluated derivatives of indole containing compounds, like 2-[[1-(phenylmethyl)-1H-indol-3-yl]thio]-acetic acid, for their antimicrobial activity. These synthesized compounds have been tested against various bacterial strains, showing promising results in combating microbial infections (Muralikrishna et al., 2014).

Use in Novel Derivative Synthesis

Research into the synthesis of novel derivatives, like indoloketopiperazines, has utilized compounds such as 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. These derivatives have applications in various chemical and pharmaceutical fields (Ghandi et al., 2012).

Antioxidant Activity

Studies have investigated the antioxidant activities of indole-3-acetic acid analogues, which may include derivatives of 2-[[1-(phenylmethyl)-1H-indol-3-yl]thio]-acetic acid. These compounds are significant for their potential in therapeutic applications due to their ability to combat oxidative stress (Naik et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the FtsZ protein, a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .

Biochemical Pathways

The compound is likely to affect the pathways related to bacterial cell division due to its interaction with the FtsZ protein . The downstream effects of this interaction could include the disruption of bacterial growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action would likely include the disruption of bacterial cell division, leading to the inhibition of bacterial growth and proliferation .

Propiedades

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(20)12-21-16-11-18(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNSSDYXGNZKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224625 | |

| Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649161 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

524035-97-0 | |

| Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524035-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

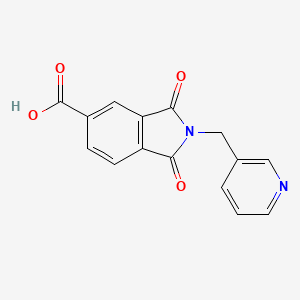

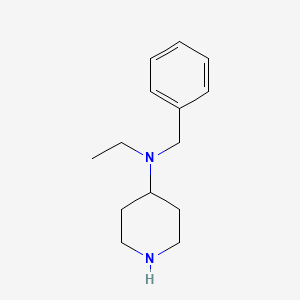

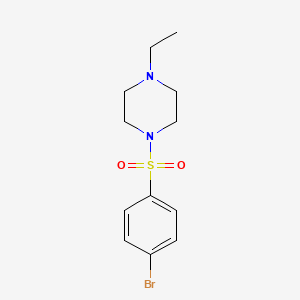

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)